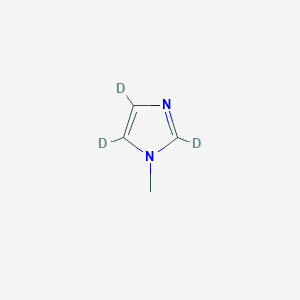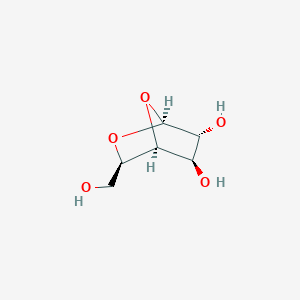![molecular formula C20H24N2 B1456998 1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine CAS No. 913979-79-0](/img/structure/B1456998.png)
1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, a series of C5-substituted analogues of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine have been prepared by the directed lithiation-alkylation (and acylation) of its N-tert-butylformamidinyl derivative followed by formamidine solvolysis .Molecular Structure Analysis
The molecular structure of related compounds, such as 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-, has been analyzed and reported . The structure can be viewed using computational tools .Chemical Reactions Analysis
The chemical reactions involving this class of compounds are complex and can involve multiple steps. For example, the synthesis of related compounds involves directed lithiation-alkylation and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, the molecular weight of 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro- is 210.2711 .Applications De Recherche Scientifique
DHBPA has been used in various scientific research applications, including drug discovery, biochemistry, and physiology. In drug discovery, DHBPA has been used to identify novel compounds with potential therapeutic applications. In biochemistry, DHBPA has been used to study the structure and function of proteins. In physiology, DHBPA has been used to study the effects of certain drugs on the body.
Mécanisme D'action
Target of Action
The primary target of 1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine is the NMDA glutamate receptor . This receptor is a type of ionotropic glutamate receptor and plays a crucial role in learning and memory by regulating the flow of ions through the cell membrane .
Mode of Action
This compound acts as a non-competitive antagonist at the NMDA receptor . It binds to the receptor-operated ion channel when it is in the open state, thereby blocking the flow of ions . This inhibits the excitatory neurotransmission mediated by the NMDA receptor .
Biochemical Pathways
The compound’s action on the NMDA receptor affects several biochemical pathways. The inhibition of NMDA receptors can lead to a decrease in the intracellular concentration of calcium ions . This can affect various downstream signaling pathways, including those involved in synaptic plasticity and neuronal survival .
Result of Action
The blockade of NMDA receptors by this compound can lead to a variety of molecular and cellular effects. These include changes in neuronal excitability, synaptic transmission, and plasticity . At the behavioral level, the compound can inhibit sensitization to psychostimulants and ethanol .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using DHBPA in lab experiments is its low toxicity and lack of adverse effects. It has also been found to be relatively stable, making it suitable for use in long-term experiments. However, DHBPA is not soluble in water, which can limit its use in certain experiments.
Orientations Futures
Potential future directions for research on DHBPA include further investigation into its mechanism of action, as well as its potential applications in drug discovery and other fields. Additionally, further research could be done on the biochemical and physiological effects of DHBPA, as well as its advantages and limitations for lab experiments. Finally, further research could be done on the potential toxicity and adverse effects of DHBPA.
Analyse Biochimique
Biochemical Properties
1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions . This binding can result in changes in gene expression, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its overall activity and function within the biological system.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c21-17-11-13-22(14-12-17)20-18-7-3-1-5-15(18)9-10-16-6-2-4-8-19(16)20/h1-8,17,20H,9-14,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKPZELNQHQNDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2C3=CC=CC=C3CCC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)






![[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine](/img/structure/B1456934.png)

![4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1456937.png)
